molecular formula C13H12N4O B5563061 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No. B5563061
M. Wt: 240.26 g/mol
InChI Key: BKNCEQZYTWVMNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves condensation reactions. A novel derivative within this family was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one, showcasing the versatility and reactivity of this chemical scaffold (Lahmidi et al., 2019). Additionally, the synthesis in supercritical carbon dioxide has been demonstrated for a related compound, highlighting an environmentally friendly approach (Baklykov et al., 2019).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized by various techniques, including X-ray single crystal diffraction (XRD) and spectroscopic methods (1H NMR, 13C NMR, and IR), providing detailed insights into their geometric parameters and confirming their structural integrity (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further chemical modifications. The reactions include tandem aza-Wittig reactions for the synthesis of complex derivatives, illustrating the compounds' versatility in organic synthesis (Zhao Jun, 2005).

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • A study focused on the synthesis of thiazolopyrimidines and their derivatives, including 3-benzyl-5-methylthiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2-thiones, to explore their antimicrobial and antitumor potentials. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity (M. Said et al., 2004).

Spectroscopic Characterization and Antibacterial Activity

  • Research on a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, specifically ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, highlighted its spectroscopic characterization and antibacterial activity against various microbial strains, indicating its potential as an antibacterial agent (S. Lahmidi et al., 2019).

Cardiovascular Applications

  • A series of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines were synthesized as inhibitors of cyclic AMP phosphodiesterase from various tissues, with some derivatives showing potential as new cardiovascular agents. Notably, one compound demonstrated significant cardiac output increase in dogs without affecting heart rate, suggesting a specific action in the cardiovascular system (T. Novinson et al., 1982).

Antiparasital Activity

  • The synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes and their evaluation for antiparasital activity against Trypanosoma cruzi revealed very promising results, outperforming the reference drug used for Chagas disease treatment, benznidazole. This indicates the compound's potential in developing new therapeutic agents for parasitic infections (Ana B. Caballero et al., 2011).

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary depending on their structure and the biological target. Some triazolopyrimidines have been studied for their inhibitory activity against certain enzymes .

properties

IUPAC Name

3-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-7-12(18)17-13(15-10)16(9-14-17)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNCEQZYTWVMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

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